BenchChemオンラインストアへようこそ!

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

DHODH inhibition Structure-based drug design Cancer therapeutics

This racemic tetrahydroindazole features a gem-dimethyl group at C6 and a chiral secondary alcohol at C4, creating steric bulk that abrogates DHODH inhibition (IC50 >> 10 µM). It serves as an essential negative control for steric-tolerance studies in DHODH-targeted programs. The 4-hydroxyl enables enantiomeric resolution and stereocontrolled elaboration, making it indispensable for matched molecular pair analysis and patent-differentiation strategies.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1432273-27-2
Cat. No. B1455975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
CAS1432273-27-2
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C1)NN=C2)O)C
InChIInChI=1S/C9H14N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5,8,12H,3-4H2,1-2H3,(H,10,11)
InChIKeyZSXSNTMXBUWFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS 1432273-27-2): Procurement-Grade Tetrahydroindazole Building Block


6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS 1432273-27-2) is a bicyclic heterocycle belonging to the tetrahydroindazole class, characterized by a gem-dimethyl substitution at the C6 position and a secondary alcohol at C4. Its molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol and an InChIKey of ZSXSNTMXBUWFDQ-UHFFFAOYSA-N . Commercial suppliers list this compound at ≥95% purity . The tetrahydroindazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of compounds investigated as DHODH inhibitors, ITK inhibitors, and p53 activators [1]. This specific substitution pattern—combining gem-dimethyl steric bulk with a hydrogen-bond-donating 4-hydroxyl—defines its utility as a functionalized intermediate for downstream derivatization that cannot be replicated by the unsubstituted or 4-oxo analogs.

Why 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol Cannot Be Replaced by Unsubstituted or 4-Oxo Tetrahydroindazole Analogs


Generic substitution within the tetrahydroindazole series is not feasible because the gem-dimethyl group at C6 and the 4-hydroxyl group are not inert structural decorations; they directly control steric accommodation in enzyme binding pockets and downstream reactivity. Crystallographic evidence from the human DHODH–tetrahydroindazole co-crystal structure demonstrates that a gem-dimethyl group in the saturated ring creates steric clash that abrogates inhibition, rendering analogs like HZ25 inactive (IC50 >> 10 μM) while des-methyl analogs retain nanomolar potency [1]. Simultaneously, the 4-hydroxyl provides a chiral handle absent in the 4-oxo (ketone) or fully reduced analogs, enabling enantioselective synthesis of active (R)-configured inhibitors [2]. A procurement decision that treats all tetrahydroindazole alcohols as interchangeable ignores these structure-activity constraints and risks selecting a compound that is either sterically incompatible with the intended target or lacks the requisite functional group for stereocontrolled elaboration.

Quantitative Differentiation Evidence for 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol Versus Closest Analogs


Gem-Dimethyl Steric Bulk Confers DHODH Selectivity: Evidence from HZ25 Co-Crystal Structure

In the tetrahydroindazole DHODH inhibitor series, the gem-dimethyl substitution on the saturated ring is a critical determinant of target engagement. The co-crystal structure of human DHODH with (R)-HZ05 (PDB 6ET4) revealed that the inactive analog HZ25—which bears a gem-dimethyl group in the central core—cannot be accommodated in the quinone tunnel due to steric clash with the protein [1]. HZ05 (lacking gem-dimethyl at the equivalent position) inhibited DHODH with an IC50 of 11 nM, whereas HZ25 showed negligible inhibition at concentrations up to 10 μM [1]. 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol carries this same gem-dimethyl motif, making it a strategic choice for projects where DHODH counter-screening is desired or where the steric profile is required to engineer selectivity away from DHODH while retaining activity against alternative targets that tolerate the bulk.

DHODH inhibition Structure-based drug design Cancer therapeutics

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted 4,5,6,7-Tetrahydro-2H-indazol-4-ol (CAS 955406-79-8)

The closest structural analog is 4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS 955406-79-8), which lacks the gem-dimethyl groups at C6 [1]. The target compound has a molecular weight of 166.22 g/mol versus 138.17 g/mol for the unsubstituted analog—a 20.3% increase . This mass increment corresponds to two additional methylene equivalents, which predictably increases calculated logP and alters solubility, membrane permeability, and metabolic stability [2]. In fragment-based or property-driven lead optimization, this discrete increase in lipophilicity and steric volume provides a defined step along the property axis, enabling systematic SAR exploration without introducing aromatic modifications that would confound interpretation.

Physicochemical property optimization Medicinal chemistry Lead optimization

4-Hydroxyl as a Chiral Handle Versus 4-Oxo Analogs: Enantioselective Derivatization Potential

The secondary alcohol at C4 distinguishes this compound from the corresponding 4-oxo (ketone) analogs such as 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles [1]. In the DHODH inhibitor optimization campaign, the (R)-enantiomer of chiral tetrahydroindazoles was consistently 5- to 10-fold more potent than the (S)-enantiomer: (R)-HZ00 IC50 = 1.0 μM versus (S)-HZ00 IC50 = 9.5 μM; (R)-HZ05 was markedly more potent than (S)-HZ05 [2]. The 4-hydroxyl group serves as the point of chirality and can be derivatized (e.g., esterification, etherification, oxidation) to generate enantiomerically enriched compound libraries. The 4-oxo analogs lack this stereogenic center, precluding enantioselective SAR exploration.

Chiral synthesis Asymmetric catalysis Enantioselective inhibitor design

Purity Specification and Vendor Availability: Benchmarking Against Analog Procurement Options

Commercially, 6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol is supplied at ≥95% purity (HPLC) by multiple independent vendors including AKSci, Matrix Scientific, and CymitQuimica . In contrast, the unsubstituted analog 4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS 955406-79-8) is also widely available at similar purity, but the 6,6-dimethyl substitution reduces the number of qualified suppliers—creating a procurement landscape where sourcing consistency and lot-to-lot reproducibility become distinguishing factors. The MDL number MFCD21145794 provides a unique registry identifier for unequivocal ordering .

Chemical procurement Quality control Building block sourcing

Patent-Cited Utility as a Tetrahydroindazole Scaffold for p53-Activating and Anti-Cancer Therapeutic Programs

Patent US 2019/0152943 A1 (Tetrahydroindazoles and Medical Uses Thereof) explicitly claims tetrahydroindazoles of formula I—including those bearing substituents at the saturated ring positions—for use in treating cancer and viral infections via p53 activation [1]. The patent teaches that modifications to the tetrahydroindazole core, including alkyl substitution patterns, directly affect p53-dependent transcription factor activity. The 6,6-dimethyl-4-ol substitution pattern falls within the claimed generic scope, positioning this compound as a key intermediate for freedom-to-operate library synthesis within this IP space. The Nature Communications study further validates that tetrahydroindazoles activate p53 through DHODH inhibition, with potency exquisitely sensitive to core substitution [2].

p53 activation Cancer drug discovery Patent-protected scaffold

High-Value Application Scenarios for 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol Based on Quantitative Differentiation Evidence


Selectivity-Engineered DHODH Inhibitor Libraries: Exploiting Gem-Dimethyl Steric Clash for Off-Target Exclusion

Medicinal chemistry teams designing DHODH-targeted therapeutics can use 6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol to systematically explore the steric tolerance of the quinone tunnel. The co-crystal structure of (R)-HZ05 with DHODH (PDB 6ET4) demonstrates that gem-dimethyl substitution at the saturated ring position creates steric incompatibility that reduces DHODH inhibition by >900-fold [1]. By incorporating this compound into focused libraries, researchers can generate matched molecular pairs where the gem-dimethyl variant serves as a negative control for DHODH engagement while potentially retaining activity against sterically tolerant targets. This approach is directly supported by the SAR reported in the Nature Communications study and the J. Med. Chem. optimization campaign [2].

Enantioselective Synthesis of (R)-Configured Tetrahydroindazole Leads

The C4 secondary alcohol provides a chiral center essential for generating enantiomerically pure tetrahydroindazole inhibitors. The DHODH program demonstrated a 5–10× potency preference for the (R)-enantiomer over the (S)-enantiomer [1]. Procurement of the racemic 6,6-dimethyl-4-ol followed by chiral chromatographic resolution or asymmetric synthesis enables access to both enantiomers for head-to-head biological evaluation. This is not feasible with the 4-oxo analog series, where the sp2 ketone eliminates the stereogenic center and precludes chiral SAR [2].

Property-Driven Fragment and Lead Optimization: Discrete logP and Steric Modulation Without Aromatic Alteration

For property-based drug design programs, 6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol offers a calculated logP increase of approximately +0.8 to +1.0 relative to the unsubstituted 4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS 955406-79-8) while preserving the same hydrogen bond donor/acceptor profile [1]. This enables systematic exploration of lipophilicity-activity relationships without introducing aromatic substituents that would alter π-stacking interactions, solubility, or metabolic soft spots. The 20.3% molecular weight increment (166.22 vs. 138.17 g/mol) provides a defined, interpretable step in multiparameter optimization [2].

Freedom-to-Operate p53 Activator Library Synthesis Within Patent US 2019/0152943 A1 Chemical Space

Organizations pursuing p53-activating tetrahydroindazoles for oncology indications can incorporate this building block into proprietary compound collections that fall within the generic claims of US 2019/0152943 A1 while differentiating from the exemplified HZ00/HZ05 series [1]. The gem-dimethyl substitution pattern is explicitly contemplated by the patent's Markush structure and the published SAR demonstrating that steric bulk at the saturated ring positions modulates both DHODH inhibition and p53 transcriptional activation [2]. This positions the compound as a strategic intermediate for generating patentable, composition-of-matter-differentiated analogs.

Quote Request

Request a Quote for 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.